molecular formula C11H9BrN2 B1522658 5-Bromo-4'-methyl-[2,3']bipyridinyl CAS No. 1187165-97-4

5-Bromo-4'-methyl-[2,3']bipyridinyl

Cat. No.: B1522658
CAS No.: 1187165-97-4
M. Wt: 249.11 g/mol
InChI Key: HJELNLLGPHYCSO-UHFFFAOYSA-N
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Description

5-Bromo-4'-methyl-[2,3']bipyridinyl is a brominated derivative of bipyridine, a class of organic compounds known for their diverse applications in chemistry, biology, and materials science. This compound features a bromine atom and a methyl group attached to the bipyridine structure, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Bromination of 4'-methyl-2,3'-bipyridine: The compound can be synthesized by the bromination of 4'-methyl-2,3'-bipyridine using bromine (Br2) in an inert solvent like dichloromethane (DCM) at room temperature.

  • Cross-Coupling Reactions: Another method involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a brominated pyridine derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles like sodium azide (NaN3) or potassium iodide (KI) replace the bromine atom.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, in aqueous or organic solvents.

  • Reduction: LiAlH4, H2 with a palladium catalyst, in solvents like ether or THF.

  • Substitution: NaN3, KI, in polar aprotic solvents like DMSO or acetonitrile.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of azides or iodides.

Scientific Research Applications

5-Bromo-4'-methyl-[2,3']bipyridinyl has found applications in various scientific fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules and coordination compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

  • Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.

Comparison with Similar Compounds

  • 4'-Methyl-2,3'-bipyridine: Lacks the bromine atom, resulting in different reactivity and applications.

  • 5-Bromo-2,3'-bipyridine: Similar structure but with the bromine atom at a different position, leading to variations in chemical behavior.

  • 2,2'-Bipyridine: A simpler bipyridine derivative without substitutions, commonly used in coordination chemistry.

Uniqueness: 5-Bromo-4'-methyl-[2,3']bipyridinyl is unique due to the presence of both a bromine atom and a methyl group, which provides distinct chemical properties and reactivity compared to its similar counterparts. This combination allows for a broader range of applications and makes it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-4-5-13-7-10(8)11-3-2-9(12)6-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJELNLLGPHYCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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